1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, commonly known as EMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPP is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Potential
Research has shown that compounds with a piperazine substituent have significant anticancer activities. For instance, compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including lung, kidney, breast, and leukemia cells (Turov, 2020).
Antiproliferative Activity
Piperazine derivatives have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed good activity against multiple cancer cell lines, with certain compounds identified as potential candidates for further anticancer research (Mallesha et al., 2012).
Antibacterial and Biofilm Inhibition
Compounds like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine have exhibited potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Notably, these compounds have shown more effective biofilm inhibition activities than standard drugs like Ciprofloxacin (Mekky & Sanad, 2020).
Analgesic Properties
Research into compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone has shown promise in the treatment of pain. This particular compound, identified as a σ1 receptor (σ1R) antagonist, is noted for its high aqueous solubility and metabolic stability, making it a potential candidate for pain management (Díaz et al., 2020).
Pharmaceutical Development
Piperazine derivatives have been identified in various patents, suggesting their utility in pharmaceutical applications, such as in migraine treatment (Habernickel, 2001).
Anti-Inflammatory Agents
Some piperazine derivatives, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, have demonstrated significant anti-inflammatory activity, comparable to celecoxib, a known anti-inflammatory drug (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity, thereby modulating the biochemical pathways it is involved in .
Biochemical Pathways
If it acts as a dipeptidylpeptidase 4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose metabolism .
Result of Action
If it acts as a dipeptidylpeptidase 4 inhibitor, it could potentially enhance the body’s insulin response, thereby helping to regulate blood glucose levels .
properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-3-13-8-10(9(2)12-13)17(15,16)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNUTCRQMWQIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.